1H-Pyrrole, 3-ethenyl-
Description
Contextual Overview of Vinylpyrroles in Contemporary Heterocyclic Chemistry
Vinylpyrroles are a class of organic compounds that serve as crucial structural motifs in a variety of biologically important natural products. For instance, 2-vinylpyrrole fragments are integral to life-sustaining systems such as porphyrins, chlorophyll, vitamin B-12, and bile pigments. tandfonline.com The 3-vinylpyrrole structure is notably found in essential molecules like hemoglobin and myoglobin, which are responsible for oxygen transport and storage. tandfonline.com
In contemporary heterocyclic chemistry, vinylpyrroles are highly regarded as reactive intermediates for the synthesis of new heterocyclic compounds, functional monomers, and physiologically active complexes. tandfonline.comfigshare.com Their utility stems from the presence of both the pyrrole (B145914) ring and the vinyl group, which can participate in a range of chemical transformations. These compounds are pivotal in constructing conjugated and fused heterocyclic systems that mimic natural pyrrole assemblies. tandfonline.com The field of heterocyclic compounds is one of the most diverse and widely utilized areas of organic synthesis, with applications in medicinal chemistry, materials science, and the development of dyes and agrochemicals. researchgate.net
Historical Perspectives on the Discovery and Initial Academic Investigations of 3-Ethenylpyrrole
While early research extensively covered various aspects of pyrrole chemistry, the specific compound 3-vinylpyrrole remained unsynthesized for a considerable time, likely due to assumptions about its inaccessibility or instability. acs.org A significant breakthrough came in 1993 when a research group led by Roberta Settambolo and Raffaello Lazzaroni developed a practical synthetic route to 3-ethenylpyrroles. acs.orgresearchgate.net Their method commenced with the readily available 3-acyl-1-tosylpyrroles, providing a multi-step process that yielded pure, isolated 3-vinylpyrrole and its derivatives. acs.orgresearchgate.netresearchgate.net
Pioneering work in the broader field of vinylpyrrole chemistry, particularly their application in Diels-Alder reactions, was conducted by researchers such as Noland and Jones. researchgate.netresearchgate.net These early studies established the foundation for using vinylpyrroles as dienes to construct more complex heterocyclic frameworks, such as indoles and carbazoles. researchgate.net The development of synthetic methods to access the 3-substituted pyrrole core was crucial. For example, the Friedel-Crafts acylation of N-tosylpyrrole at the 3-position, followed by reduction and dehydration, provided a pathway to 3-vinylpyrroles. umn.edu
Significance of 3-Ethenylpyrrole as a Versatile Synthetic Building Block and Monomer in Chemical Synthesis
The bifunctional nature of 3-ethenylpyrrole, with reactive sites at the exocyclic double bond and at the 2- and 5-positions of the pyrrole ring, makes it a highly versatile building block in organic synthesis. acs.org One of its most significant applications is in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, where it functions as an electron-rich diene. umn.edu
This reactivity has been harnessed to create complex molecular architectures. For instance, the reaction of N-p-toluenesulfonyl-3-vinylpyrrole with dienophiles like maleimides and benzoquinones leads to the formation of tetrahydroindoles. researchgate.netresearchgate.net These can be subsequently aromatized to yield the corresponding indole (B1671886) derivatives. umn.eduresearchgate.net This cycloaddition approach represents a powerful and convergent method for synthesizing the indole nucleus, a core structure in many biologically active compounds. umn.eduacs.org
As a monomer, 3-ethenylpyrrole and its derivatives are of considerable interest for the synthesis of polypyrroles. acs.org These polymers are a class of conducting materials with potential applications in microelectronics, sensors, and optoelectronics. researchgate.netiupac.org The vinyl group allows for polymerization, while the pyrrole moiety can be oxidized to create a conjugated polymer backbone, leading to materials with tunable electronic properties. iupac.org For example, polymers derived from 3-decyl-N-vinylpyrrole have been synthesized and their conductivity and solubility properties investigated. iupac.org
Table 1: Synthetic Applications of 3-Ethenylpyrrole
| Application | Reactants | Product Type | Significance |
|---|---|---|---|
| Diels-Alder Cycloaddition | N-p-toluenesulfonyl-3-vinylpyrrole, Maleimides, Benzoquinones | Tetrahydroindoles | Convergent synthesis of the indole core. researchgate.netumn.eduresearchgate.net |
| Polymerization | 3-Alkylpyrroles | Conducting Polymers | Development of functional materials with electronic properties. acs.org |
Current Research Landscape and Emerging Trends in the Academic Study of 3-Ethenylpyrrole Chemistry
The current research landscape for 3-ethenylpyrrole and its derivatives is vibrant and expanding into several key areas. A major focus remains on its application in cycloaddition reactions for the synthesis of complex nitrogen-containing heterocycles. researchgate.net Researchers continue to explore the diastereoselectivity and regioselectivity of these reactions to create structurally diverse and intricate molecules. beilstein-journals.org
Another significant trend is the development of new and more efficient synthetic methodologies. This includes the use of metal-catalyzed reactions and the exploration of multi-component reactions to assemble complex structures in a single step. researchgate.net For example, the synthesis of highly functionalized indoles has been achieved through the Diels-Alder reactions of metal-complexed 3-vinylpyrroles. acs.org
In the realm of materials science, research is directed towards synthesizing novel polymers with tailored properties. This includes creating soluble and processable conducting polymers by introducing substituents onto the pyrrole ring, such as in 3-decyl-N-vinylpyrrole. iupac.org There is also growing interest in the photophysical properties of vinylpyrrole derivatives, with some compounds exhibiting aggregation-induced emission, a phenomenon with potential applications in organic light-emitting diodes (OLEDs) and fluorescence probes. rsc.org
Furthermore, computational studies, such as Density Functional Theory (DFT), are increasingly being used to understand the reactivity and electronic properties of vinylpyrrole derivatives and to predict their behavior in chemical reactions. figshare.comvulcanchem.com This synergy between experimental and theoretical chemistry is expected to drive future innovations in the field. figshare.com Emerging research also investigates the potential biological activities of complex molecules derived from 3-vinylpyrrole, including their use as inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase, which is a target for antimalarial drugs. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1H-Pyrrole, 3-ethenyl- |
| 2-Vinylpyrrole |
| 3-Vinylpyrrole |
| Hemoglobin |
| Myoglobin |
| Chlorophyll |
| Vitamin B-12 |
| 3-Acyl-1-tosylpyrrole |
| N-Tosylpyrrole |
| N-p-toluenesulfonyl-3-vinylpyrrole |
| Tetrahydroindole |
| Indole |
| Carbazole |
| 3-Decyl-N-vinylpyrrole |
| Maleimide |
Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXFPCQGPZECLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433658 | |
| Record name | 1H-Pyrrole, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-34-2 | |
| Record name | 1H-Pyrrole, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Ethenylpyrrole and Its Functionalized Congeners
Regioselective Synthesis of 3-Ethenylpyrrole
The direct introduction of a vinyl group at the C3 position of an existing pyrrole (B145914) ring presents a significant challenge due to the preferential reactivity of the C2 and C5 positions. Therefore, indirect methods starting from appropriately functionalized pyrrole precursors have been developed to achieve the desired regioselectivity.
Strategies Employing Pyrrole Precursors (e.g., from 3-Acetyl-1-tosylpyrroles)
A robust and widely adopted strategy for the synthesis of 3-ethenylpyrrole and its derivatives involves the utilization of 3-acyl-1-tosylpyrroles as key starting materials. acs.org The tosyl group serves as a crucial N-protecting group, enhancing the stability of the pyrrole ring and facilitating the initial acylation step. The synthesis commences with the Friedel-Crafts acylation of 1-(tosyl)pyrrole, which, under specific conditions, yields the 3-acyl-1-tosylpyrrole with high regioselectivity. acs.org
The subsequent conversion of the acetyl group to an ethenyl group is typically achieved through a two-step sequence: reduction of the ketone to the corresponding alcohol, followed by dehydration.
Reduction of 3-Acetyl-1-tosylpyrrole:
The reduction of the carbonyl group in 3-acetyl-1-tosylpyrrole to a secondary alcohol can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) is a commonly employed and effective reagent for this transformation, affording 3-(1-hydroxyethyl)-1-tosylpyrrole in high yield.
Dehydration to 3-Ethenyl-1-tosylpyrrole:
The final step in this sequence is the acid-catalyzed dehydration of the alcohol to introduce the ethenyl double bond. Various acidic catalysts can be employed for this purpose, with phosphorus pentoxide (P₂O₅) or potassium bisulfate (KHSO₄) being effective choices.
Deprotection to 1H-Pyrrole, 3-ethenyl-:
Table 1: Synthesis of 1H-Pyrrole, 3-ethenyl- from 3-Acetyl-1-tosylpyrrole
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-(Tosyl)pyrrole | Acetic anhydride, BF₃·Et₂O | 3-Acetyl-1-tosylpyrrole | ~70 |
| 2 | 3-Acetyl-1-tosylpyrrole | NaBH₄, Ethanol | 3-(1-Hydroxyethyl)-1-tosylpyrrole | >90 |
| 3 | 3-(1-Hydroxyethyl)-1-tosylpyrrole | P₂O₅ or KHSO₄, Heat | 3-Ethenyl-1-tosylpyrrole | ~80 |
| 4 | 3-Ethenyl-1-tosylpyrrole | NaOH, Ethanol, Reflux | 1H-Pyrrole, 3-ethenyl- | ~85 |
Development of Vinylating Agents and Optimized Reaction Conditions
The direct vinylation of pyrrole at the C3 position remains a formidable challenge. However, significant progress has been made in the development of vinylating agents for N-vinylation, which can be a key step in alternative synthetic routes. While not directly producing 3-ethenylpyrrole, these methods are crucial for creating N-vinylpyrrole derivatives that can be further elaborated.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-vinylation of azaheterocycles, including pyrroles. nih.govacs.org The coupling of pyrrole with vinyl triflates, for instance, can be achieved with high stereospecificity using a palladium catalyst system, such as Pd₂(dba)₃ combined with a bulky phosphine (B1218219) ligand like XPhos. nih.gov Optimization of reaction conditions, including the choice of solvent and base, is critical for achieving high yields. acs.org For example, using anhydrous potassium phosphate (B84403) as the base in toluene (B28343) at elevated temperatures has been shown to be effective. nih.gov
More recently, the development of novel vinylating reagents has expanded the scope of N-vinylation. Vinyl thianthrenium tetrafluoroborate, a bench-stable crystalline solid, has been demonstrated as a versatile reagent for the N-vinylation of a wide range of nitrogen heterocycles, including indoles and imidazoles, under mild, base-mediated conditions at room temperature. nih.govacs.org This reagent shows broad functional group tolerance, a significant advantage over traditional methods. nih.gov
Another approach involves the use of calcium carbide as an acetylene (B1199291) source for the vinylation of secondary amines, including pyrrole. semanticscholar.org This method, often carried out in the presence of a strong base like KOH and a co-catalyst such as KF in a polar aprotic solvent like DMSO, offers a "green chemistry" advantage by avoiding the need for high-pressure equipment. semanticscholar.org
Table 2: Comparison of N-Vinylating Agents for Pyrrole Derivatives
| Vinylating Agent | Catalyst System | Base | Solvent | Key Advantages |
| Vinyl Triflates | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | High stereospecificity |
| Vinyl Thianthrenium Tetrafluoroborate | None | DBU | CH₂Cl₂ or DMSO | Mild conditions, broad functional group tolerance |
| Calcium Carbide | None | KOH / KF | DMSO | Inexpensive, avoids high-pressure acetylene |
Contemporary Approaches for Pyrrole Ring Construction Yielding Ethenyl Derivatives
An alternative and increasingly popular strategy for accessing functionalized pyrroles, including ethenyl derivatives, is to construct the pyrrole ring from acyclic precursors that already contain the desired vinyl or a precursor to the vinyl group. This approach often offers greater control over the substitution pattern of the final product.
Catalytic Systems for Pyrrole Annulation (e.g., from Vinyl Ethynylethylene Carbonates and Amines)
A recent and innovative method for the synthesis of pyrrole derivatives involves a tandem reaction of vinyl ethynylethylene carbonates (VEECs) and amines, catalyzed by a copper complex. organic-chemistry.orgnih.govacs.org This process proceeds through a sequence of remote propargylic amination, ring closure, and aromatization. organic-chemistry.orgnih.gov The reaction is highly regioselective and provides excellent yields under mild conditions. organic-chemistry.orgnih.gov A key advantage of this methodology is its broad functional group tolerance, allowing for the synthesis of a wide variety of substituted pyrroles. organic-chemistry.orgnih.govacs.org The optimized catalytic system often consists of Cu(CH₃CN)₄BF₄ and a PyBox-type ligand. organic-chemistry.org This approach has been successfully applied to the synthesis of pyrroles incorporated into natural product skeletons and is amenable to gram-scale synthesis. organic-chemistry.org
[3+2] Cycloaddition Reactions in Pyrrole Synthesis (e.g., with Tosylmethyl Isocyanides, Vinyl Azides)
[3+2] cycloaddition reactions represent a powerful and convergent strategy for the construction of five-membered heterocyclic rings, including pyrroles. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, is a classic example. mdpi.com In this reaction, TosMIC reacts with an activated alkene in the presence of a base to form a pyrrole ring. mdpi.com This method is operationally simple and utilizes readily available starting materials. mdpi.com
A variation of this approach involves the reaction of TosMIC with vinyl azides. cdnsciencepub.comresearchgate.net This reaction proceeds under mild, basic conditions to afford polysubstituted pyrroles in moderate to good yields. cdnsciencepub.comresearchgate.net The reaction can be optimized by careful selection of the base and solvent. researchgate.net
Furthermore, visible-light-induced [3+2] annulation reactions of alkenes with vinyl azides have emerged as a metal-free and environmentally friendly method for pyrrole synthesis. researchgate.netresearchgate.net These reactions are often mediated by organic dye photocatalysts and exhibit broad substrate scope and high functional group tolerance. researchgate.net The process typically involves the photoinduced generation of a vinyl nitrene from the vinyl azide, which then undergoes cycloaddition with an alkene. nih.gov
Table 3: [3+2] Cycloaddition Approaches to Pyrrole Synthesis
| 3-Atom Synthon | 2-Atom Synthon | Catalyst/Conditions | Key Features |
| Tosylmethyl Isocyanide (TosMIC) | Activated Alkene | Base (e.g., NaH, t-BuOK) | Van Leusen Pyrrole Synthesis, operational simplicity |
| Tosylmethyl Isocyanide (TosMIC) | Vinyl Azide | Base (e.g., NaH) | Mild conditions, synthesis of polysubstituted pyrroles |
| Vinyl Azide | Alkenes | Visible Light / Photocatalyst | Metal-free, environmentally friendly, broad scope |
Principles of Green Chemistry Applied to 3-Ethenylpyrrole Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pjoes.commygreenlab.orgsolubilityofthings.comacs.org In the context of 3-ethenylpyrrole synthesis, several strategies align with these principles.
Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are considered more "green." acs.org Multicomponent reactions, such as certain [3+2] cycloadditions, are often highly atom-economical. rsc.org
Use of Catalysis: Catalytic reactions are generally preferred over stoichiometric ones because they reduce the amount of waste generated. solubilityofthings.comacs.org The use of copper, palladium, and iridium catalysts in the synthesis of pyrrole derivatives are examples of this principle in action. nih.govorganic-chemistry.orgresearchgate.net The development of recyclable catalysts, such as silica-supported copper catalysts, further enhances the green credentials of a synthetic process. organic-chemistry.org
Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a reaction. The use of water or solvent-free conditions is ideal. While not always feasible for pyrrole synthesis, research into aqueous reaction media is an active area. mygreenlab.org The use of less hazardous reagents, such as calcium carbide in place of high-pressure acetylene gas, also contributes to a greener process. semanticscholar.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of photocatalytic methods that utilize visible light as an energy source is a significant step towards more energy-efficient syntheses. researchgate.netresearchgate.net
By incorporating these principles, chemists are developing more sustainable and environmentally responsible routes to 3-ethenylpyrrole and its derivatives, ensuring the continued availability of this important synthetic building block.
Targeted Modification and Functionalization of the Ethenyl Moiety
The ethenyl group at the C3 position of the pyrrole ring is a versatile synthetic handle. Its electronic properties, influenced by the pyrrole ring, allow for a range of chemical transformations. Protecting the pyrrole nitrogen, typically with an electron-withdrawing group such as tert-butoxycarbonyl (Boc) or a sulfonyl group, is often a prerequisite for these modifications. This protection modulates the electron density of the heterocyclic system and prevents side reactions involving the N-H proton. The preparation of stable, N-protected 3-ethenylpyrroles is well-established, providing the necessary substrates for subsequent functionalization. researchgate.netorgsyn.org
Olefin metathesis has emerged as a powerful reaction for C-C bond formation, valued for its functional group tolerance and catalytic nature. caltech.eduuwindsor.ca Cross-metathesis (CM) is particularly relevant for the derivatization of 3-ethenylpyrrole, as it allows for the coupling of the vinyl group with a variety of olefin partners, thereby elongating the side chain and introducing new functionalities. mdpi.com The reaction is typically catalyzed by well-defined ruthenium complexes, such as the first, second, and third-generation Grubbs catalysts or the Hoveyda-Grubbs catalysts. caltech.edu These reactions are driven by the formation of volatile ethylene (B1197577), which shifts the equilibrium toward the desired cross-coupled product. caltech.edu
While direct cross-metathesis on a pre-formed 3-ethenylpyrrole is a logical strategy, a notable application of this methodology involves a tandem cross-metathesis/cyclization sequence to construct the pyrrole ring itself. Research has demonstrated that protected N-allylamines can undergo cross-metathesis with α,β-unsaturated carbonyl compounds using a second-generation Hoveyda catalyst. organic-chemistry.org This reaction forms an intermediate that subsequently cyclizes to yield highly functionalized pyrroles. organic-chemistry.org This approach highlights the compatibility of pyrrole precursors with metathesis catalysts and provides a pathway to substituted pyrroles that would be otherwise difficult to access.
| N-Allylamine Substrate | Olefin Partner | Catalyst (mol%) | Solvent / Additive | Yield (%) |
|---|---|---|---|---|
| N-Allyl-4-methylbenzenesulfonamide | Methyl vinyl ketone | Hoveyda-Grubbs 2nd Gen. (5) | DCM / Ti(OiPr)₄ | 81 |
| N-Allyl-4-methylbenzenesulfonamide | Ethyl vinyl ketone | Hoveyda-Grubbs 2nd Gen. (5) | DCM / Ti(OiPr)₄ | 79 |
| N-Allyl-4-methylbenzenesulfonamide | Acrolein | Hoveyda-Grubbs 2nd Gen. (5) | DCM / Ti(OiPr)₄ | 75 |
| N-Allyl-4-nitrobenzenesulfonamide | Methyl vinyl ketone | Hoveyda-Grubbs 2nd Gen. (5) | DCM / Ti(OiPr)₄ | 78 |
Introducing chirality to the ethenyl side chain of 3-ethenylpyrrole is a key step toward the synthesis of enantiomerically pure, biologically active compounds. Established methods for the stereoselective functionalization of alkenes are directly applicable to this substrate, with the most prominent being asymmetric dihydroxylation and epoxidation.
Sharpless Asymmetric Dihydroxylation (AD) is a premier method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, and a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product. organic-chemistry.orgmdpi.com The application of this reaction to N-protected 3-ethenylpyrrole would be expected to yield the corresponding chiral 3-(1,2-dihydroxyethyl)-1H-pyrrole derivative, a valuable intermediate for further synthesis. nih.gov
Stereoselective Epoxidation provides a route to chiral epoxides, which are versatile building blocks. For simple alkenes, diastereoselective epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The facial selectivity of the attack can often be directed by existing stereocenters or by steric hindrance. researchgate.net In cases like allylic alcohols, hydrogen bonding between the substrate's hydroxyl group and the oxidant can direct the epoxidation to occur syn to the alcohol, leading to high diastereoselectivity. mdpi.com For asymmetric epoxidation, catalysts such as those developed by Shi or Jacobsen can be employed to achieve high enantiomeric excess. Applying these methods to 3-ethenylpyrrole would generate a chiral 3-(oxiran-2-yl)pyrrole, a reactive intermediate for subsequent nucleophilic ring-opening reactions.
| Transformation | Typical Reagents & Catalyst | Product | Key Features |
|---|---|---|---|
| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-α or AD-mix-β, K₃Fe(CN)₆, t-BuOH/H₂O | Chiral 1,2-Diol | High enantioselectivity, predictable stereochemistry based on ligand choice. wikipedia.orgorganic-chemistry.org |
| Diastereoselective Epoxidation | m-CPBA or other peroxy acids | Epoxide | Selectivity directed by sterics or existing functional groups (e.g., allylic alcohols). researchgate.netmdpi.com |
| Asymmetric Epoxidation | NaOCl, Jacobsen's catalyst; or Oxone, Shi catalyst | Chiral Epoxide | Catalytic method to produce epoxides with high enantiomeric excess. |
Reactivity Profiles and Mechanistic Investigations of 3 Ethenylpyrrole
Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic system. This inherent electron density makes the nucleus highly susceptible to attack by electrophiles but generally resistant to nucleophilic attack unless activated. colab.wspageplace.de The presence of the 3-ethenyl substituent modulates this intrinsic reactivity, influencing both the rate and the regiochemical outcome of substitution reactions.
Regiochemistry of Substitution Reactions on the 3-Ethenylpyrrole Ring
The regioselectivity of substitution on the pyrrole ring is a well-studied phenomenon, governed by the stability of the intermediate carbocation (the σ-complex or arenium ion). onlineorganicchemistrytutor.com For unsubstituted pyrrole, electrophilic attack is strongly favored at the α-positions (C2 or C5) because the resulting intermediate allows for more extensive delocalization of the positive charge over three resonance structures. onlineorganicchemistrytutor.com Attack at the β-positions (C3 or C4) results in a less stable intermediate with only two contributing resonance structures. onlineorganicchemistrytutor.com
In 3-ethenylpyrrole, the C3 position is occupied, leaving the C2, C4, and C5 positions available for electrophilic attack. The directing influence of the ethenyl group, which is generally considered weakly activating, and the inherent preference of the pyrrole ring for α-substitution are the primary factors determining the outcome. While electrophilic substitution on N-substituted pyrroles typically yields 2-substituted products, the presence of substituents on the ring can alter this preference. cdnsciencepub.com For instance, in N-substituted 3-bromopyrrole, functionalization can be directed to the C3 position. wikipedia.org In the case of 3-ethenylpyrrole, electrophilic addition can occur at the β-carbon (C3) of the pyrrole ring in the synthesis of certain organometallic complexes. acs.org
Nucleophilic substitution on the pyrrole ring is uncommon due to its electron-rich nature. colab.ws However, the coordination of the pyrrolyl anion to a transition metal fragment can activate the heterocycle towards nucleophilic attack. colab.ws These reactions often proceed with high regioselectivity, favoring substitution at the 2-position of the ring. colab.ws Another pathway for substitution involves the oxidation of alkylpyrroles in the presence of nucleophiles, which for some substrates leads to substitution at the 3-position. nih.gov
| Reactant Type | Substrate | Preferred Position of Attack | Controlling Factor | Reference |
|---|---|---|---|---|
| Electrophile | Unsubstituted Pyrrole | C2 or C5 (α-position) | Stability of intermediate σ-complex (3 resonance structures) | onlineorganicchemistrytutor.com |
| Electrophile | N-Methylpyrrole | C2 (α-position) | Inherent ring preference | cdnsciencepub.com |
| Nucleophile | η5-Pyrrolyl Ruthenium(II) Complex | C2 (α-position) | Metal-induced activation of the ring | colab.ws |
| Electrophile | N-Silylpyrrole | C3 (β-position) after halogenation | Silation of the nitrogen allows for directed halogenation | wikipedia.org |
Influence of the Ethenyl Group on Pyrrole Ring Reactivity
A key reaction demonstrating this influence is the Diels-Alder cycloaddition. The uncoordinated portion of 3-vinylpyrrole complexes can behave chemically like an aminodiene, readily reacting with activated dienophiles to form tetrahydroindole structures. acs.org This reactivity has been harnessed as a synthetic route to functionalized indoles. acs.orgresearchgate.net Studies have shown that the reactivity of vinylpyrroles in these cycloadditions is sensitive to temperature, steric constraints, and the electronic nature of substituents on the pyrrole ring. tandfonline.comtandfonline.com For example, 4-substituted-2-vinylpyrroles are reported to be more reactive than 2-substituted-4-vinylpyrroles in their reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). tandfonline.comtandfonline.com
Vinyl Group Reactivity and Polymerization Mechanisms
The vinyl group of 3-ethenylpyrrole is a site of high reactivity, enabling it to participate in various addition reactions and, most notably, polymerization. The ability to form polymers makes ethenylpyrroles valuable monomers for the synthesis of functional materials.
Free Radical Polymerization of 3-Ethenylpyrrole
Free radical polymerization is a common method for polymerizing vinyl monomers, proceeding through a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.comchandra-asri.com Vinylpyrroles, including N-vinylpyrrole and its substituted derivatives, can undergo free radical polymerization. iupac.orgrusschembull.ru Initiators such as azobisisobutyronitrile (AIBN) are typically used to generate the initial free radicals. iupac.orgrusschembull.ru For example, 2,5-diphenyl- and 2,3,5-triphenyl-1-vinylpyrroles have been shown to undergo free-radical polymerization at 80 °C with AIBN as the initiator, although in some cases this results in the formation of oligomers. russchembull.ru
One approach involves the free radical polymerization of an N-vinylpyrrole derivative to create a soluble, processable precursor polymer. iupac.org This insulating polymer can subsequently be converted into an electroconducting material through the oxidation of the pyrrole side chains, which leads to an intramolecular ladder-like structure. iupac.org
| Monomer | Initiator | Conditions | Product Characteristics | Reference |
|---|---|---|---|---|
| N-vinylpyrrole (NVP) | AIBN | - | Soluble, processable, insulating precursor polymer (PNVP) | iupac.org |
| N-vinyl-3-decylpyrrole (NVDP) | Free radical initiators | - | Homopolymers and copolymers with NVP | iupac.org |
| 2,5-Diphenyl-1-vinylpyrrole | AIBN | 80 °C | Oligomers (11% yield) | russchembull.ru |
| 2,3,5-Triphenyl-1-vinylpyrrole | AIBN | 80 °C | Oligomers (27% yield) | russchembull.ru |
Coordination Polymerization Pathways of Ethenylpyrroles
Coordination polymerization involves the use of transition-metal catalysts, such as Ziegler-Natta catalysts, to produce polymers, often with highly controlled stereospecific structures. arsdcollege.ac.in These polymers are constructed from metal ions and bridging organic ligands, forming one-, two-, or three-dimensional networks. mdpi.com
While specific studies focusing exclusively on the coordination polymerization of 3-ethenylpyrrole are not extensively detailed in the provided context, the principles can be inferred from studies on related functionalized olefins. Palladium-diimine catalysts, for instance, are known to catalyze the copolymerization of ethylene (B1197577) and α-olefins with functionalized monomers like methyl acrylate. d-nb.info A key mechanistic feature is the coordination of the monomer to the metal center, followed by migratory insertion into the growing polymer chain. d-nb.info In the case of ethenylpyrroles, the nitrogen atom of the pyrrole ring or the π-system of the ring could potentially coordinate to the metal center, influencing the polymerization process. The synthesis of neuromelanin-inspired nanoparticles, for example, involves the coordination complexation of dopamine (B1211576) (which contains a catechol group) to iron metal nodes which are then polymerized with a bis-imidazol ligand, showcasing a pathway for polymer formation via metal-ligand coordination. nih.gov
Electrochemical Polymerization Studies of 3-Substituted Pyrroles
Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com The process is initiated by applying an electrical potential to a solution containing the monomer, causing it to oxidize and polymerize. mdpi.comnih.gov This method offers excellent control over the thickness and properties of the resulting polymer film. mdpi.com
Pyrrole and its derivatives are prime candidates for electrochemical polymerization due to the relatively low potential required for their oxidation. mdpi.com Studies on 3-substituted pyrroles have shown that the nature of the substituent significantly affects the polymerization process and the properties of the final polymer. For example, the electrochemical polymerization of 3-(oligoethyleneoxy)-substituted pyrroles yields conductive homopolymers and copolymers with pyrrole. researchgate.net Copolymers, in particular, often exhibit higher electrical conductivity and better stability than the corresponding homopolymers. researchgate.net Similarly, α,ω-bis(3-pyrrolyl)alkanes can be electrochemically polymerized to form conducting films, with the electrical properties depending on the length of the alkane chain separating the pyrrole units. researchgate.net The primary methods used for electrochemical polymerization include constant voltage (potentiostatic), constant current (galvanostatic), and cyclic voltammetry techniques. mdpi.com
Cycloaddition Chemistry of 3-Ethenylpyrrole
Behavior in Diels-Alder Reactions as a Dienophile
The role of 3-ethenylpyrrole and its derivatives in Diels-Alder reactions is primarily as a diene, where the pyrrole ring system participates in the [4+2] cycloaddition. umn.eduwiley.com However, the ethenyl (vinyl) group itself can act as a dienophile, particularly when the pyrrole ring is substituted in a way that deactivates its diene character.
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org 3-Ethenylpyrrole, being an electron-rich system, typically functions as the diene component. umn.edu For the ethenyl group to act as a dienophile, it would need to react with a highly reactive diene. The reactivity of the vinyl group as a dienophile is generally lower compared to more electron-deficient alkenes.
Research has shown that vinylpyrroles, including 3-vinylpyrrole derivatives, readily undergo Diels-Alder reactions with electron-deficient dienophiles to form tetrahydroindole structures. acs.orgacs.org For instance, N-tosyl-3-vinylpyrrole participates in [4+2] cycloaddition reactions with dienophiles like maleimides and benzoquinones. researchgate.net This further underscores the predominant role of the vinylpyrrole system as a diene. The dienophilic character of the ethenyl group in 3-ethenylpyrrole is not its primary mode of reactivity in Diels-Alder cycloadditions.
Participation in 1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides)
3-Ethenylpyrrole can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves a 1,3-dipole reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org A common class of 1,3-dipoles used in these reactions is nitrile oxides.
The reaction of a nitrile oxide with the ethenyl group of 3-ethenylpyrrole would lead to the formation of an isoxazoline (B3343090) ring fused to the pyrrole core. Theoretical studies on the [3+2] cycloaddition of nitrile oxide with N-vinylpyrrole have been conducted to understand the regioselectivity of the reaction. dntb.gov.ua These studies are relevant for predicting the outcome of similar reactions with 3-ethenylpyrrole.
The cycloaddition of nitrile oxides to alkenes is a well-established method for synthesizing isoxazolines, which are valuable intermediates in organic synthesis. yok.gov.trresearchgate.net The reaction can be influenced by various factors, including the substituents on both the nitrile oxide and the dipolarophile, as well as the use of metal catalysts to control stereoselectivity. wikipedia.orgrsc.org
Other Significant Reaction Pathways Involving 3-Ethenylpyrrole
Cross-Coupling Methodologies for Ethenylpyrrole Derivatives
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium catalysts. wikipedia.org For derivatives of 3-ethenylpyrrole, these reactions can be employed to further functionalize the molecule at either the pyrrole ring or the ethenyl substituent.
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound with an organohalide. libretexts.orgwikipedia.org A bromo-substituted 3-ethenylpyrrole could be coupled with various aryl or vinyl boronic acids to introduce new substituents. The reaction typically proceeds in the presence of a palladium catalyst and a base. mdpi.com The efficiency of Suzuki-Miyaura couplings on pyrrole systems can be influenced by the choice of protecting group on the pyrrole nitrogen. nih.gov
The Heck reaction is another palladium-catalyzed cross-coupling that couples an unsaturated halide with an alkene. organic-chemistry.org This reaction could be used to couple a halo-substituted 3-ethenylpyrrole with another alkene, or alternatively, the ethenyl group of 3-ethenylpyrrole itself could potentially act as the alkene component in a coupling with an aryl or vinyl halide. The Heck reaction is known for its high trans selectivity. organic-chemistry.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium catalyst, Base | Biaryl, vinyl-substituted arene, etc. libretexts.org |
| Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst, Base | Substituted alkene organic-chemistry.org |
Ring-Opening and Ring-Closing Metathesis Applications
Olefin metathesis, particularly ring-closing metathesis (RCM), is a versatile reaction for the synthesis of cyclic compounds. wikipedia.org While 3-ethenylpyrrole itself is not a direct substrate for RCM, appropriately substituted derivatives can be.
For Ring-Closing Metathesis (RCM) , a diene-containing pyrrole derivative is required. For example, a pyrrole with two alkenyl side chains can undergo RCM to form a new ring fused to the pyrrole. Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for these transformations. organic-chemistry.org The synthesis of pyrrolines from diallylamines via RCM has been reported, which can then be aromatized to form pyrroles. organic-chemistry.org This methodology could be adapted to synthesize complex heterocyclic systems based on the 3-ethenylpyrrole scaffold.
Ring-Opening Metathesis Polymerization (ROMP) involves the ring-opening of a cyclic olefin to form a polymer. While less directly applicable to 3-ethenylpyrrole itself, a strained cyclic olefin containing a pyrrole moiety could potentially undergo ROMP to yield a polymer with repeating pyrrole units.
Structure Reactivity Relationships and Rational Design of 3 Ethenylpyrrole Derivatives
Influence of Substituents on Electronic and Steric Properties of 3-Ethenylpyrrole
The electronic and steric characteristics of the 3-ethenylpyrrole core can be strategically modulated by the introduction of various substituent groups. These modifications can profoundly impact the molecule's reactivity, stability, and potential applications. The nature of these substituents, whether electron-donating or electron-withdrawing, directly influences the electron density distribution within the pyrrole (B145914) ring and the ethenyl moiety. rsc.orgrsc.orgresearchgate.net
Electronic Effects:
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, decreases the electron density of the pyrrole ring. researchgate.net This reduction in electron density can enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. researchgate.net For instance, DFT calculations have shown that the presence of EWGs lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. rsc.org This alteration of frontier molecular orbitals is a key determinant of chemical reactivity. researchgate.netyoutube.com
Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl (-R) or amino (-NH2) groups increase the electron density on the pyrrole ring. This heightened electron density enhances the nucleophilicity of the pyrrole and can influence the regioselectivity of electrophilic substitution reactions.
Steric Effects:
The size and spatial arrangement of substituents, known as steric effects, also play a crucial role in the reactivity of 3-ethenylpyrrole derivatives. wikipedia.org Bulky substituents can hinder the approach of reactants to a specific site on the molecule, a phenomenon known as steric hindrance. wikipedia.org This can be strategically employed to control the outcome of a chemical reaction, favoring certain products over others. For example, the presence of a bulky group at a position adjacent to the ethenyl substituent might influence the preferred conformation of the vinyl group relative to the pyrrole ring. wikipedia.org
The interplay of electronic and steric effects is often complex and synergistic. The table below summarizes the general influence of different substituent types on the properties of the 3-ethenylpyrrole system.
| Substituent Type | Electronic Effect on Pyrrole Ring | Steric Hindrance | Impact on Reactivity |
| Small Alkyl Groups (e.g., -CH3) | Weakly electron-donating | Low | Generally enhances nucleophilicity slightly |
| Bulky Alkyl Groups (e.g., -C(CH3)3) | Weakly electron-donating | High | Can direct reactions away from the substituted position |
| Halogens (e.g., -Cl, -F) | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Low to Moderate | Can increase electrophilicity and influence solid-state packing researchgate.net |
| Nitro Group (-NO2) | Strongly electron-withdrawing | Moderate | Significantly increases electrophilicity and susceptibility to nucleophilic attack researchgate.net |
| Amino Group (-NH2) | Strongly electron-donating | Low | Greatly enhances nucleophilicity |
| Phenyl Group (-C6H5) | Can be electron-donating or -withdrawing depending on its own substituents | Moderate to High | Can engage in π-π stacking interactions, influencing supramolecular assembly rsc.org |
Design Principles for Novel Functionalized 3-Ethenylpyrrole Derivatives
The rational design of novel 3-ethenylpyrrole derivatives with specific functionalities hinges on a deep understanding of structure-property relationships. By carefully selecting and positioning substituents, chemists can tailor the electronic, optical, and chemical properties of these molecules for a wide array of applications, from materials science to medicinal chemistry. tandfonline.comresearchgate.net
Synthesis and Properties of N-Substituted 3-Ethenylpyrrole Derivatives
Modification at the nitrogen atom of the pyrrole ring offers a powerful strategy for tuning the properties of 3-ethenylpyrroles. The introduction of substituents at the N-1 position can significantly alter the electronic nature of the pyrrole ring and introduce new functionalities without directly modifying the conjugated ethenyl system. researchgate.netresearchgate.net
The synthesis of N-substituted 3-ethenylpyrroles can be achieved through various methods. One common approach involves the N-alkylation or N-arylation of a pre-formed 3-ethenylpyrrole precursor. Alternatively, the substituent can be introduced on the pyrrole nitrogen before the formation of the ethenyl group. nih.gov
The properties of N-substituted derivatives are highly dependent on the nature of the substituent. For instance:
N-Alkyl substitution: Introducing alkyl groups can increase the solubility of the compound in organic solvents and can also influence the conformational preferences of the molecule.
N-Aryl substitution: Attaching an aryl group can extend the π-conjugated system, leading to altered photophysical properties such as absorption and fluorescence. rsc.org The dihedral angle between the aryl group and the pyrrole ring is a critical parameter influencing the degree of electronic communication.
N-Acyl substitution: The electron-withdrawing nature of an acyl group can decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles.
Research has shown that N-substituted maleimides, which contain a pyrrole-2,5-dione core, exhibit specific dihedral angles between the substituent and the ring plane, typically in the range of 20-40 degrees for aromatic substituents. This provides insight into the potential geometric constraints in N-substituted 3-ethenylpyrroles.
Research on Pyrrole Ring-Substituted Ethenylpyrrole Derivatives (e.g., Multi-substituted pyrroles)
The introduction of multiple substituents directly onto the pyrrole ring provides a versatile platform for fine-tuning the properties of ethenylpyrrole derivatives. researchgate.net This approach allows for the creation of highly functionalized molecules with tailored electronic and steric properties. The synthesis of such multi-substituted pyrroles can be challenging due to the inherent reactivity of the pyrrole ring, often requiring carefully controlled reaction conditions and protecting group strategies. researchgate.net
Direct electrophilic substitution on the pyrrole ring typically occurs at the 2- and 5-positions due to the electron-rich nature of these sites. Therefore, accessing 3,4-disubstituted patterns often requires more elaborate synthetic routes. researchgate.net
Recent research has focused on developing efficient methods for the synthesis of multi-substituted pyrroles. For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for introducing a variety of substituents onto the pyrrole core. rsc.org The synthesis of fully aryl-substituted pyrroles has been reported, offering potential as building blocks for nitrogen-doped advanced materials. rsc.org
The properties of these multi-substituted derivatives are a direct consequence of the cumulative electronic and steric effects of all substituents present. For example, the presence of both electron-donating and electron-withdrawing groups on the same pyrrole ring can lead to interesting push-pull electronic systems with potential applications in nonlinear optics.
Conformational Analysis and Intermolecular Interactions in Ethenylpyrrole Systems
The three-dimensional structure and intermolecular organization of 3-ethenylpyrrole derivatives are crucial determinants of their macroscopic properties, including their behavior in the solid state and their ability to form ordered assemblies. Conformational analysis and the study of non-covalent interactions are therefore essential for a comprehensive understanding of these systems. nobelprize.orgyoutube.com
Role of Dihedral Angles in Molecular Architecture and Stability
The preferred conformation of the ethenyl group relative to the pyrrole ring is a balance between two competing factors:
Conjugation: A planar arrangement (dihedral angle of 0° or 180°) maximizes the overlap between the π-orbitals of the ethenyl group and the pyrrole ring, leading to enhanced electronic delocalization and increased stability.
Steric Hindrance: Repulsive interactions between the hydrogen atoms on the vinyl group and any substituents on the pyrrole ring at the adjacent 2- or 4-positions can destabilize a planar conformation.
Computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools for predicting the most stable conformations and the energy barriers to rotation around the C-C bond connecting the ethenyl group to the pyrrole ring. researchgate.net For example, in N-substituted maleimides, the rotational conformation of the vinyl group is influenced by a balance of steric interactions and electronic effects.
The following table illustrates key dihedral angles in a generic substituted 3-ethenylpyrrole system and their significance.
| Dihedral Angle | Atoms Defining the Angle | Significance |
| τ1 (Ethenyl-Pyrrole) | C4-C3-Cα=Cβ | Determines the degree of conjugation between the ethenyl group and the pyrrole ring. |
| τ2 (N-Substituent-Pyrrole) | C2-N1-Cα'-Cβ' | Influences the electronic properties of the pyrrole ring and can introduce steric constraints. |
| τ3 (Ring Substituent) | C5-C4-Cα''-Cβ'' | Can sterically influence the conformation of the adjacent ethenyl group. |
Investigation of Hydrogen Bonding and Supramolecular Assembly
Hydrogen bonding plays a pivotal role in directing the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgmdpi.com In the context of 3-ethenylpyrrole derivatives, the pyrrole N-H group is a classic hydrogen bond donor. This capability allows these molecules to form intermolecular hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, on neighboring molecules.
The formation of hydrogen-bonded networks can significantly influence the solid-state packing of these compounds, affecting their physical properties such as melting point, solubility, and crystal morphology. rsc.org In some cases, intramolecular hydrogen bonds can also exist, for example, between the pyrrole N-H and a substituent on the pyrrole ring, which can lock the molecule into a specific conformation. tandfonline.com
The study of supramolecular assembly in ethenylpyrrole systems is crucial for the development of new materials with ordered structures. researchgate.net By designing molecules with specific hydrogen bonding motifs, it is possible to create one-, two-, or three-dimensional networks with tailored properties. For example, the combination of hydrogen bonding with other non-covalent interactions, such as π-π stacking between aromatic rings, can lead to complex and highly organized structures. mdpi.com The investigation of these interactions is often carried out using techniques like X-ray crystallography and computational modeling.
Computational and Theoretical Chemistry Studies of 3 Ethenylpyrrole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties based on the principles of quantum mechanics. libretexts.org These calculations can determine the electronic structure, geometry, and energy of a molecule, which are crucial for understanding its stability and reactivity.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for investigating the electronic structure of many-body systems, including molecules like 3-ethenylpyrrole. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. reddit.com DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy of the system. wikipedia.orgnih.gov
While specific DFT studies on 3-ethenylpyrrole are sparse in the literature, the methodology is routinely applied to similar heterocyclic and vinyl-substituted systems. tandfonline.comtandfonline.com For 3-ethenylpyrrole, DFT could be used to optimize its molecular geometry, calculate its vibrational frequencies (to compare with experimental IR and Raman spectra), and determine its electronic properties. nih.gov Various functionals, which are approximations for the exchange-correlation energy, can be employed, such as B3LYP or M06-2X, often combined with basis sets like 6-31G(d) or larger to achieve the desired accuracy. tandfonline.commdpi.com
Table 1: Representative Data Obtainable from DFT Calculations for a Pyrrole (B145914) System
| Calculated Property | Description | Potential Insight for 3-Ethenylpyrrole |
| Total Energy | The ground state electronic energy of the molecule. | Provides a measure of the molecule's thermodynamic stability. |
| Optimized Geometry | The lowest energy arrangement of atoms, defined by bond lengths, bond angles, and dihedral angles. | Determines the 3D structure and planarity of the pyrrole ring and vinyl substituent. |
| Vibrational Frequencies | Frequencies of normal modes of vibration. | Allows for the theoretical prediction of infrared and Raman spectra for comparison with experimental data. |
| Dipole Moment | A measure of the net molecular polarity. | Indicates the charge distribution and potential for intermolecular dipole-dipole interactions. |
| Atomic Charges | Distribution of electron density among the atoms in the molecule. | Helps in identifying electrophilic and nucleophilic sites for predicting reactivity. |
This table illustrates the types of data generated from DFT calculations; specific values for 3-ethenylpyrrole would require a dedicated computational study.
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. labxchange.orgbccampus.ca A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap is a critical parameter that reflects the chemical stability and reactivity of a molecule. tandfonline.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.comnih.gov For 3-ethenylpyrrole, the conjugation between the vinyl group and the pyrrole ring is expected to influence the HOMO and LUMO energy levels. Computational studies on related C-vinyl pyrrole derivatives have calculated HOMO-LUMO gaps to assess chemical stability. tandfonline.com Similar calculations on 3-ethenylpyrrole would reveal how the position of the vinyl group affects the electronic properties compared to other isomers.
Table 2: Frontier Molecular Orbital (FMO) Concepts
| Orbital/Concept | Description | Significance for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the region from which an electron is most likely to be donated in a reaction with an electrophile. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the region where an electron is most likely to be accepted in a reaction with a nucleophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity, lower kinetic stability, and easier electronic excitation. nih.gov |
Beyond DFT, other quantum chemical methods are available for predicting reactivity. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are based on first principles without empirical parameters, offering high accuracy but at a greater computational expense. libretexts.org These are often used as benchmarks for more approximate methods.
Semi-empirical methods, such as AM1, PM3, and MINDO/3, use parameters derived from experimental data to simplify calculations. cdnsciencepub.com While less accurate than ab initio or DFT methods, their speed allows for the study of much larger molecular systems or for high-throughput screening. For a molecule like 3-ethenylpyrrole, semi-empirical methods could provide a rapid preliminary assessment of its conformational preferences and electronic properties before undertaking more computationally intensive studies. cdnsciencepub.com For example, studies on related vinyl-heterocycles have used semi-empirical methods like CNDO/2 and INDO to analyze conformational preferences and long-range coupling constants. cdnsciencepub.com
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. youtube.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states. libretexts.org The energy of the transition state determines the activation energy barrier, which is the key factor controlling the reaction rate. libretexts.org
For 3-ethenylpyrrole, computational modeling could be used to investigate various reactions, such as electrophilic substitution on the pyrrole ring or cycloaddition reactions involving the ethenyl group. For instance, theoretical studies have been conducted on the [3+2] cycloaddition reactions of N-vinylpyrrole, using DFT to analyze the reaction mechanism, regioselectivity, and the influence of electron-rich systems. mdpi.com A similar computational approach for 3-ethenylpyrrole would clarify its reactivity as a diene or dienophile and predict the most likely products of such reactions, guiding synthetic efforts. The process typically involves locating the transition state structure and calculating the activation free energy, which indicates the kinetic feasibility of a proposed mechanism. libretexts.orgyoutube.com
Molecular Dynamics Simulations and Analysis of Conformational Landscapes
While quantum mechanics calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. wustl.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities over time. libretexts.orgwustl.edu This allows for the exploration of the conformational landscape, solvent effects, and dynamic processes at an atomistic level. wustl.eduelifesciences.org
Although no specific MD simulation studies on 3-ethenylpyrrole are reported in the searched literature, this technique could be applied to understand its conformational flexibility, particularly the rotation around the single bond connecting the vinyl group to the pyrrole ring. cdnsciencepub.com MD simulations in different solvents could also reveal how the molecular environment affects its structure and dynamics. In the context of larger systems, such as polymers derived from 3-ethenylpyrrole, MD simulations are invaluable for predicting macroscopic properties by modeling the interactions and arrangements of polymer chains. labxchange.org
Integration of Machine Learning Approaches in 3-Ethenylpyrrole Research
Machine learning (ML) is increasingly being integrated with computational chemistry to accelerate the discovery and design of molecules and materials. coursera.orgprojectpro.io ML models can be trained on large datasets of chemical information, generated from either experiments or quantum chemical calculations, to predict molecular properties much faster than traditional simulation methods. frontiersin.orgedureka.cobuiltin.com
Specific ML applications for 3-ethenylpyrrole research have not yet been reported. However, the potential applications are vast. An ML model could be trained to predict the electronic properties (like the HOMO-LUMO gap) or reactivity of a wide range of substituted 3-ethenylpyrroles without needing to run a full DFT calculation for each one. projectpro.io ML can also be used to predict reaction outcomes, identify promising candidates for new materials, or even assist in the interpretation of complex experimental data. coursera.org As large chemical datasets become more common, the synergy between ML and computational chemistry is expected to play a significant role in future research on molecules like 3-ethenylpyrrole. frontiersin.org
Advanced Materials Science and Catalytic Applications of 3 Ethenylpyrrole Polymers and Derivatives
Conducting Polymers Derived from 3-Ethenylpyrrole
The monomer 1H-Pyrrole, 3-ethenyl-, also known as 3-vinylpyrrole, is a recognized bifunctional monomer with reactive sites at both the exocyclic double bond and the C2/C5 positions of the pyrrole (B145914) ring. Despite its potential for creating novel conducting polymers, research into the homopolymer, poly(3-ethenylpyrrole), is not extensively documented. However, the principles of polypyrrole chemistry and studies on closely related substituted polypyrroles provide a strong basis for understanding its potential synthesis, properties, and applications.
Synthesis and Electrical Conductivity Considerations of Poly(3-ethenylpyrrole)
The synthesis of the 3-ethenylpyrrole monomer can be achieved in multiple steps starting from more common pyrrole derivatives. A documented route involves using 3-acyl-1-tosylpyrroles as a starting material to produce various 3-ethenylpyrroles. While the polymerization of 3-ethenylpyrrole is not widely detailed, standard methods for pyrrole polymerization are applicable. These include chemical oxidative polymerization, often using oxidants like iron(III) chloride (FeCl₃), and electrochemical polymerization.
Electrochemical methods, such as applying a constant voltage or current, allow for the direct formation of polymer films on an electrode surface. The properties of the resulting polymer are highly dependent on synthesis conditions like the solvent, electrolyte, pH, and applied potential. Chemical oxidation is suitable for producing larger quantities of the polymer powder.
Direct electrical conductivity data for poly(3-ethenylpyrrole) is scarce in the literature. However, the conductivity can be estimated by examining related structures. Unsubstituted polypyrrole (PPy) films can exhibit conductivities ranging from 15 to 160 S/cm, depending on the doping level. Introducing substituents to the pyrrole ring significantly impacts conductivity. For instance, the presence of a long alkyl side chain in poly(3-decylpyrrole) lowers the conductivity to approximately 0.5 S/cm due to reduced π-conjugation and increased disorder. The ethenyl group in poly(3-ethenylpyrrole) could potentially engage in cross-linking or other secondary reactions during polymerization, which would influence the final polymer structure and its conductive properties.
Table 1: Comparison of Electrical Conductivity in Polypyrrole Derivatives
| Polymer | Synthesis Method | Conductivity (S/cm) |
| Polypyrrole (PPy) | Electrochemical | 15 - 160 |
| Poly(3-decylpyrrole) | Chemical Oxidation (FeCl₃) | ~0.5 |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Electrochemical | 80 - 766 |
This table provides comparative data from related conducting polymers to contextualize the potential properties of poly(3-ethenylpyrrole).
Fabrication and Characterization of Functional Poly(3-ethenylpyrrole) Films and Nanostructures
Functional films and nanostructures of conducting polymers are critical for their application in electronic and biomedical devices. For poly(3-ethenylpyrrole), fabrication would likely follow established techniques for other polypyrroles.
Film Fabrication : Thin films can be deposited on various substrates using methods like spin-coating, drop-casting, or through direct electrochemical polymerization onto a conductive surface. Electrochemical deposition offers precise control over film thickness and properties.
Nanostructure Fabrication : The creation of nanostructured forms, such as nanoparticles, nanotubes, or nanowires, can be achieved through several methods. These include hard-template methods (using predefined porous materials), soft-template methods (using self-assembling structures like micelles), and template-free approaches like radiation-induced or microfluidic-based synthesis. For instance, poly(N-vinylpyrrole) nanoparticles have been successfully synthesized via a UV photocatalytic reaction using hydrogen peroxide as an oxidant.
Characterization of these materials is crucial to understanding their morphology, structure, and performance. Standard techniques would include:
Microscopy : Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to visualize surface morphology and topography.
Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure and successful polymerization.
Structural Analysis : X-ray Diffraction (XRD) to assess the degree of crystallinity or amorphous nature of the polymer.
Comprehensive Structure-Property Relationships in Ethenylpyrrole-Based Conducting Polymers
The relationship between the molecular structure of a conducting polymer and its macroscopic properties is fundamental to designing new materials. For ethenylpyrrole-based polymers, several structural factors would be critical.
The position of the substituent on the pyrrole ring is paramount. Substitution at the 3-position, as in 3-ethenylpyrrole, can interfere with the planarity of the polymer backbone, potentially reducing the effective conjugation length and, consequently, the electrical conductivity compared to unsubstituted polypyrrole. However, the vinyl group itself is a π-system, which could lead to complex electronic interactions or potential for cross-linking between polymer chains.
The regularity of the polymer chain (regioregularity) is another key factor. In substituted polymers like poly(3-alkylthiophenes), a high degree of head-to-tail coupling leads to more ordered structures and significantly improved charge transport. Similar principles would apply to poly(3-ethenylpyrrole), where the method of synthesis would dictate the regularity and thus the ultimate electronic and optical properties. The ability of side chains to induce self-assembly or crystallization also plays a major role in charge mobility. The ethenyl group's rigidity compared to a flexible alkyl chain would result in different packing and intermolecular interactions, influencing both conductivity and processability.
Conjugated Microporous Polymers and Porous Materials Incorporating Pyrrole Units
Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a robust, porous 3D network. nih.gov These materials are typically amorphous and are synthesized under kinetic control, which makes them highly stable. nih.govfrontiersin.org The incorporation of pyrrole units into CMPs is of great interest for applications in gas storage, separation, and heterogeneous catalysis. nih.govfrontiersin.org
The synthesis of pyrrole-based CMPs often employs modern cross-coupling reactions like Sonogashira-Hagihara, Yamamoto, or Suzuki coupling. nih.govnih.gov An alternative, straightforward method is the direct oxidative self-polycondensation of multitopic pyrrole monomers using an oxidant like FeCl₃. nih.govfrontiersin.org For example, CMPs have been successfully prepared from monomers like 1,3,5-tri(pyrrol-2-yl)benzene and 1,2,4,5-tetra(pyrrol-2-yl)benzene. nih.govfrontiersin.org
These materials exhibit high specific surface areas, with Brunauer–Emmett–Teller (BET) values often reaching several hundred to over 1400 m²/g. researchgate.net This permanent porosity, combined with the chemical functionality of the pyrrole units, makes them excellent candidates for various applications. The inherent nitrogen sites within the pyrrole-based frameworks can act as active sites for catalysis, as demonstrated in Knoevenagel condensation reactions where these CMPs show high activity and excellent recyclability. nih.govfrontiersin.orgresearchgate.net Furthermore, the extended π-conjugation across the network endows these materials with electronic properties useful for photocatalysis and energy storage. nih.govnih.gov
Table 2: Properties of Representative Pyrrole-Based Conjugated Microporous Polymers (CMPs)
| CMP Name | Monomer(s) | Synthesis Method | BET Surface Area (m²/g) | Key Application |
| TrPB-CMP | 1,3,5-tri(pyrrol-2-yl)benzene | Oxidative Self-Polycondensation | 589 | Heterogeneous Catalysis nih.govfrontiersin.org |
| TePB-CMP | 1,2,4,5-tetra(pyrrol-2-yl)benzene | Oxidative Self-Polycondensation | 765 | Heterogeneous Catalysis nih.govfrontiersin.org |
| Py-BBT-CMP | Pyrene-alkyne & BBT-dibromide | Sonogashira Coupling | 587 | Energy Storage nih.gov |
Heterogeneous and Homogeneous Catalysis
Development of Pyrrole-based Ligands in Organometallic Catalysis
The pyrrole moiety is a versatile building block for designing advanced ligands for organometallic catalysis. Anionic pincer ligands, which bind to a metal center in a tridentate, meridional fashion, are particularly effective as they provide high thermal stability and allow for fine-tuning of the metal's electronic and steric environment. utsa.eduresearchgate.net
Pyrrole-based PNP pincer ligands, featuring a central pyrrolide anion flanked by two phosphine (B1218219) donor arms (e.g., 2,5-bis(dialkylphosphinomethyl)pyrrole), have emerged as a powerful class of ligands. utsa.eduacs.org These ligands have been successfully used to create complexes with a variety of transition metals, including earth-abundant metals like iron and manganese, as well as precious metals like iridium. acs.orgacs.orgacs.org
Iron complexes featuring these PNP ligands have been synthesized in multiple oxidation states (Fe(0), Fe(I), Fe(II)) and have shown considerable utility as catalysts or catalyst precursors. utsa.eduacs.orgacs.org They have been investigated for several hydrofunctionalization reactions, including the hydrosilylation of carbonyls and alkynes, and alkyne dimerization. utsa.edu Similarly, iridium complexes with pyrrole-based PNP ligands have been synthesized and tested for catalytic activity, such as in the transfer dehydrogenation of alkanes. acs.org The anionic nature of the pyrrolide donor and the strong σ-donating phosphine arms create a unique electronic environment at the metal center, enabling novel reactivity and catalytic cycles. utsa.eduacs.org
Table 3: Examples of Pyrrole-Based Pincer Ligands and Their Catalytic Applications
| Ligand Type | Metal Center | Representative Application |
| CyPNP (Cyclohexyl-substituted) | Iron (Fe) | Hydrosilylation, Alkyne Dimerization utsa.eduacs.org |
| tBuPNP (tert-Butyl-substituted) | Iron (Fe) | N₂ Activation and Functionalization acs.org |
| tBuPNP (tert-Butyl-substituted) | Manganese (Mn) | Precursor for Mn(0) and Mn(I) complexes acs.org |
| tBuPNP, iPrPNP (tert-Butyl, iso-Propyl) | Iridium (Ir) | Transfer Dehydrogenation acs.org |
| iPrPNP (iso-Propyl-substituted) | Titanium (Ti) | Ketone Insertion into Ti-P bonds nih.gov |
Polymeric Catalysts for Diverse Organic Transformations
Polymers derived from 3-ethenylpyrrole and related pyrrole monomers are emerging as versatile platforms for heterogeneous catalysis in organic synthesis. Their unique electronic properties, high stability, and the ability to chelate metal ions make them excellent candidates for catalyst supports or as catalysts themselves. The insolubility of these cross-linked polymers in most reaction solvents facilitates easy separation and recycling, aligning with the principles of green chemistry. princeton.edufrontiersin.org
Research has demonstrated the application of pyrrole-based polymers in a variety of organic reactions. For instance, conjugated microporous polymers (CMPs) synthesized from pyrrole derivatives have shown significant catalytic activity. rsc.org These materials possess open porous structures and large specific surface areas, which allow reactants to easily access the catalytic sites. rsc.org The nitrogen heteroatoms within the polymer structure can act as active sites for catalysis. rsc.org
One notable application is in the Knoevenagel condensation. Pyrrole-based CMPs have been used as effective heterogeneous catalysts for this reaction, facilitating the condensation of various aldehydes with active methylene (B1212753) compounds. These catalysts exhibit high conversion rates and can be recycled multiple times without a significant loss in catalytic activity, highlighting their robustness. rsc.org
Furthermore, polypyrrole (PPy) has been utilized as a support for metal nanoparticles, creating highly efficient heterogeneous catalysts. A PPy/Cu(II) nanocomposite, prepared through liquid/liquid interfacial polymerization, has been successfully employed for the one-pot, multicomponent synthesis of 4-aryl-NH-1,2,3-triazoles. researchgate.net This catalytic system is effective even with very low copper loading and operates in environmentally friendly solvents like polyethylene (B3416737) glycol (PEG 400). researchgate.net The catalyst can be recovered and reused for several cycles while maintaining its high catalytic performance. researchgate.net
In the field of hydroformylation, porous organic polymers (POPs) containing phosphine ligands with pyrrole units have been developed as supports for rhodium catalysts. These materials have been tested in the hydroformylation of alkenes, such as octene-1. researchgate.netpolimi.it The polymer's porous structure stabilizes the rhodium complexes and nanoparticles, which act as the active catalytic phase. researchgate.net These polymer-supported catalysts demonstrate consistent activity over multiple uses. researchgate.net
The functionalization of pyrrole-containing polymers further expands their catalytic potential. Carboxyl-functionalized 3D macroporous polypyrrole has been synthesized and used as a support for immobilizing enzymes, such as urease. nih.gov The immobilized enzyme on this support retains good catalytic activity, stability, and reusability for the hydrolysis of urea. nih.gov This demonstrates the potential of these materials as supports for a wide range of biomolecules in catalytic applications. nih.gov
Table 1: Poly(3-ethenylpyrrole) and Derivative-Based Catalysts in Organic Transformations
| Catalyst System | Organic Transformation | Substrates | Key Findings |
| Pyrrole-based Conjugated Microporous Polymers (CMPs) | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Catalysts are robust, recyclable for up to 10 cycles with minimal loss of activity, and their performance is linked to their large specific surface area. rsc.org |
| Polypyrrole/Copper(II) Nanocomposite (PPy/Cu) | Synthesis of 4-aryl-NH-1,2,3-triazoles | Various alkynes, azides, and aldehydes | Achieved excellent yields with very low copper loading (0.01 mol%); the catalyst is reusable for up to 5 cycles in an eco-friendly solvent (PEG 400). researchgate.net |
| Rhodium on Phosphine-Containing Porous Organic Polymer (Rh/TPDB) | Hydroformylation | Octene-1 | The catalyst, containing Rh(I) complexes and Rh(0) nanoparticles, is reusable and maintains constant activity from the third cycle. researchgate.net |
| Carboxyl-functionalized 3D Macroporous Polypyrrole | Enzyme-catalyzed Hydrolysis | Urea | The immobilized urease enzyme exhibits good catalytic activity, stability, and reusability. nih.gov |
Advanced Adsorbent Materials for Environmental Remediation (e.g., Metal Ion Removal)
Polymers and composites based on 3-ethenylpyrrole, primarily in the form of polypyrrole (PPy), have garnered significant attention as advanced adsorbent materials for environmental remediation, particularly for the removal of toxic heavy metal ions from wastewater. mdpi.com The efficacy of PPy-based adsorbents stems from their straightforward synthesis, biocompatibility, redox properties, and the presence of nitrogen atoms in the pyrrole rings, which can act as effective binding sites for metal ions. researchgate.netmdpi.com
Polypyrrole can be readily synthesized and incorporated into various composite materials to enhance its adsorption capabilities and facilitate its separation from aqueous solutions. These composites include PPy combined with biosorbents, magnetic nanoparticles (like Fe₃O₄), and other polymers. mdpi.com The resulting materials often exhibit high surface areas and a porous structure, which are crucial for efficient adsorption. rsc.org
Research has demonstrated the successful removal of a range of heavy metal ions using PPy-based adsorbents. For instance, polypyrrole-impregnated porous carbon has shown a significantly improved affinity for mercury, lead, and silver ions due to the complexation ability of the amine groups in the polypyrrole structure. rsc.org This modified carbon adsorbent exhibited an uptake of heavy metal ions that was 20 times higher than adsorbents with standard amine functional groups. rsc.org
Composites of polypyrrole with other materials have also yielded promising results. An alginate-modified magnetic polypyrrole nanocomposite (Alg@Mag/PPy NCs) was developed for the removal of mercury(II) from synthetic wastewater. rsc.org This material achieved a removal efficiency of 95.58% under optimal conditions and exhibited a maximum adsorption capacity of 213.72 mg/g. rsc.org Similarly, a novel N-doped carbon nanotube derived from a polypyrrole precursor and decorated with molybdenum disulfide nanosheets showed an exceptionally high removal capacity for Pb(II) of 381.87 mg/g. researchgate.net Polypyrrole nanocomposites coated on rice husk ash have also been effective in removing heavy metals like copper, iron, and zinc from textile wastewater. nih.gov
The adsorption process using PPy-based materials is influenced by several factors, including pH, contact time, and initial concentration of the metal ions. rsc.org The mechanism of adsorption often involves chemisorption, where coordination bonds form between the nitrogen atoms of the polypyrrole and the metal ions.
Table 2: Performance of Poly(3-ethenylpyrrole) Derivative-Based Adsorbents for Heavy Metal Removal
| Adsorbent Material | Target Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Key Findings |
| Polypyrrole (PPy)-based adsorbents | Cr(VI), Zn(II), Pb(II) | Not specified | PPy-based adsorbents, including various composites, are effective for heavy metal removal due to ease of synthesis and redox properties. mdpi.com |
| N-doped carbon nanotube from PPy precursor @ MoS₂ | Pb(II) | 381.87 | The fish scale-like structure of the composite significantly enhanced the removal capacity, being 50 times higher than the undecorated carbon nanotube. researchgate.net |
| Alginate-modified magnetic polypyrrole nanocomposite (Alg@Mag/PPy NCs) | Hg(II) | 213.72 | Achieved 95.58% removal efficiency at optimal pH 7; the adsorption process was found to be endothermic and spontaneous. rsc.org |
| Polypyrrole/Rice Husk Ash (PPy/RHA) nanocomposites | Cu, Fe, Zn | Not specified | Effectively removes heavy metals from textile wastewater; removal efficiency increased with contact time up to 20 minutes. nih.gov |
| Polypyrrole-impregnated porous carbon | Hg(II), Pb(II), Ag(I) | Not specified | The functionalized polymer layer successfully coated the carbon pores, leading to an enhanced heavy metal ion uptake, 20 times higher than typical amine-functionalized adsorbents. rsc.org |
Advanced Analytical Characterization Methodologies for 3 Ethenylpyrrole Systems
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone for the molecular-level investigation of 3-ethenylpyrrole systems. Each technique offers unique insights into different aspects of the molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of 3-ethenylpyrrole systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. tandfonline.com
Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignments. HMBC spectra reveal long-range (2-3 bond) correlations between hydrogen and carbon atoms, which is critical for confirming the connectivity between the pyrrole (B145914) ring and the ethenyl substituent, as well as the positions of other groups in derivatized molecules. researchgate.netmdpi.com For instance, in a substituted pyrrole derivative, an HMBC spectrum was used to definitively assign proton signals to their corresponding adjacent carbon atoms, resolving ambiguity that could not be settled by 1D NMR alone. mdpi.com In studies of complex C-Vinyl pyrrole-hydrazone derivatives, ¹H NMR confirmed the presence of vinyl (=C-H) protons with singlets around 8.15 ppm and 7.92 ppm, and pyrrole ring protons as a doublet near 7.4 ppm. tandfonline.comtandfonline.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Vinylpyrrole Derivatives
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Pyrrole N-H | ~10.9 | - | tandfonline.com |
| Pyrrole C-H | ~6.5 - 7.5 | ~109 - 133 | mdpi.com |
| Ethenyl (=CH) | ~7.9 - 8.2 | - | tandfonline.comtandfonline.com |
| Ethenyl (=CH₂) | ~4.5 - 5.5 | - | |
| Pyrrole Ring Carbons | - | ~109 - 133 | mdpi.com |
Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in 3-ethenylpyrrole systems by probing their characteristic vibrational frequencies. savemyexams.com
Infrared (IR) Spectroscopy: Key absorptions in the IR spectrum of a 3-ethenylpyrrole derivative include the N-H stretching vibration of the pyrrole ring, typically observed around 3300-3500 cm⁻¹. tandfonline.commatanginicollege.ac.in The C=C stretching vibrations of the vinyl group and the pyrrole ring appear in the 1580-1640 cm⁻¹ region. tandfonline.comlibretexts.org C-H stretching vibrations for the sp² carbons of the ring and vinyl group are found just above 3000 cm⁻¹. libretexts.org In a study on C-vinyl pyrrole-hydrazone derivatives, the N-H stretch of the pyrrole was observed at approximately 3308 cm⁻¹, while the vinyl group's C=C stretch was found near 1581 cm⁻¹. tandfonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. libretexts.org It is effective for observing the C=C stretching modes of the vinyl group and the pyrrole ring. researchgate.net In studies of poly(vinylpyrrolidone) capped nanoparticles, Raman spectroscopy showed selective enhancement of vibrational modes of the pyrrolidone ring, including C-N and CH₂ vibrations, indicating interaction with the nanoparticle surface. berkeley.edu
Table 2: Key Vibrational Frequencies for 3-Ethenylpyrrole Systems
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Pyrrole) | Stretch | 3300 - 3500 | tandfonline.commsu.edu |
| C=C (Vinyl) | Stretch | ~1640 | libretexts.org |
| C=C (Pyrrole Ring) | Stretch | ~1580 | tandfonline.com |
| =C-H (Vinyl/Pyrrole) | Stretch | 3000 - 3100 | libretexts.org |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated π-electron system. technologynetworks.comwikipedia.org For 3-ethenylpyrrole and its derivatives, the conjugation between the pyrrole ring and the vinyl group gives rise to characteristic absorptions, typically corresponding to π→π* transitions. tandfonline.comtandfonline.com The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituent groups. In one study, vinylpyrrole derivatives exhibited absorption bands around 400 nm in tetrahydrofuran (B95107) (THF). rsc.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to support the assignment of these electronic transitions. tandfonline.comtandfonline.com
Table 3: Example UV-Vis Absorption Data for Vinylpyrrole Derivatives
| Compound System | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Vinylpyrrole derivative 1 | THF | ~400 | π→π* | rsc.org |
| Vinylpyrrole derivative 2 | THF | ~400 | π→π* | rsc.org |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 3-ethenylpyrrole compounds with high accuracy and for obtaining structural information through analysis of fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly precise mass-to-charge ratio (m/z). rsc.org Techniques like Electrospray Ionization (ESI-MS) are commonly used for analyzing substituted vinylpyrroles. rsc.org The fragmentation patterns observed in the mass spectrum can help to confirm the structure, for example, by showing the loss of specific side chains or the characteristic cleavage of the pyrrole ring system. umn.edu
For 3-ethenylpyrrole derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the definitive, three-dimensional atomic arrangement in the solid state. rsc.org This technique can reveal precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. rsc.orgnih.gov For example, X-ray diffraction analysis of certain vinylpyrrole derivatives revealed a planar molecular structure stabilized by intramolecular hydrogen bonding. rsc.org It also elucidated how molecules pack in the crystal lattice, forming aggregates that influence their solid-state properties. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for the purification of synthesized 3-ethenylpyrrole and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the analysis and purification of vinylpyrrole derivatives. idtdna.com Reverse-phase HPLC, which separates compounds based on hydrophobicity, is particularly effective. idtdna.comsci-hub.se Preparative HPLC can be used to isolate the desired product from reaction byproducts and unreacted starting materials on a larger scale. sci-hub.sewaters.com
Flash Column Chromatography: This is a common and rapid method for purifying reaction mixtures on a laboratory scale. The crude product containing the 3-ethenylpyrrole derivative is passed through a column of silica (B1680970) gel or another stationary phase, and a solvent system is used to elute the components at different rates, allowing for separation. uc.pt
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is suitable for the analysis of volatile and thermally stable 3-ethenylpyrrole compounds. It separates components of a mixture in the gas phase before they are detected and identified by mass spectrometry.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.comadvancechemjournal.com It operates on the principle of differential partitioning of sample components between a liquid mobile phase and a solid stationary phase. advancechemjournal.comshimadzu.comlibretexts.org The high resolution and sensitivity of HPLC make it an indispensable tool for analyzing complex mixtures in various industries, including pharmaceuticals, biotechnology, and environmental science. openaccessjournals.comadvancechemjournal.com
In the context of 3-ethenylpyrrole systems, HPLC is employed for several critical functions:
Purity Assessment: HPLC can effectively separate 3-ethenylpyrrole from starting materials, byproducts, and degradation products, allowing for accurate quantification of its purity.
Reaction Monitoring: The progress of polymerization reactions involving 3-ethenylpyrrole can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the determination of monomer consumption and polymer formation.
Quantification in Complex Matrices: HPLC is used to quantify the amount of unreacted 3-ethenylpyrrole monomer or to determine the concentration of 3-ethenylpyrrole-containing analytes in various samples. openaccessjournals.com
The choice of HPLC method, such as normal-phase, reversed-phase, or ion-exchange chromatography, depends on the specific properties of the 3-ethenylpyrrole derivative and the other components in the mixture. wikipedia.orglibretexts.org For instance, reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the most common type and is suitable for a wide range of organic molecules. advancechemjournal.comlibretexts.org
Table 1: HPLC Parameters for Analysis of Pyrrolic Compounds
| Parameter | Typical Setting | Purpose |
| Column | C18, C8 (Reversed-Phase) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Elution of analytes from the column. |
| Detector | UV-Vis (e.g., at 254 nm) | Detection of pyrrolic rings. |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of separation. |
| Injection Volume | 5 - 20 µL | Amount of sample introduced. |
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. The principle of GC involves a mobile phase, which is an inert gas, carrying the vaporized sample through a stationary phase within a column. libretexts.org The separation is based on the differential partitioning of the compounds between the two phases. GC is widely utilized for its high resolution, speed, and sensitivity in various fields such as environmental analysis, pharmaceuticals, and petrochemicals. skpharmteco.com
For the analysis of 3-ethenylpyrrole, which is a volatile compound, GC is a particularly suitable method. Its applications include:
Purity Determination: GC can separate 3-ethenylpyrrole from other volatile impurities that may be present after its synthesis.
Analysis of Reaction Mixtures: In reactions where 3-ethenylpyrrole is a reactant or product, GC can be used to monitor the composition of the volatile components in the reaction mixture over time. libretexts.org
Residual Monomer Analysis: In poly(3-ethenylpyrrole) or other polymers incorporating this monomer, GC can be used to detect and quantify any residual, unreacted 3-ethenylpyrrole.
The selection of the GC column, specifically the stationary phase, is crucial for achieving optimal separation. The temperature of the column can be held constant (isothermal) or programmed to increase over time to facilitate the elution of compounds with a wide range of boiling points. libretexts.org
Table 2: Typical GC Conditions for Volatile Pyrrole Analysis
| Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., DB-5, HP-5) | Provides high-resolution separation. |
| Carrier Gas | Helium, Nitrogen | Transports the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Temperature Program | e.g., 50 °C hold for 2 min, then ramp to 250 °C at 10 °C/min | Separates compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | FID for general organic compounds, MS for identification. libretexts.org |
Morphological and Microstructural Characterization Techniques
The morphology and microstructure of materials derived from 3-ethenylpyrrole, such as polymers and composites, are critical to their physical and functional properties. Techniques like scanning electron microscopy provide detailed information about the surface features and internal structure of these materials. cicenergigune.com
Scanning Electron Microscopy (SEM) for Surface and Nanostructure Imaging
Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface topography. nanoscience.commdpi.com It works by scanning a focused beam of electrons over a surface and detecting the signals produced from the interaction of the electrons with the sample. carleton.edu These signals, primarily secondary electrons and backscattered electrons, reveal information about the sample's external morphology, texture, and composition. carleton.edu
In the study of 3-ethenylpyrrole-based materials, SEM is instrumental in:
Visualizing Surface Morphology: SEM images can reveal the surface texture of poly(3-ethenylpyrrole) films, powders, or composites, showing features such as smoothness, roughness, and the presence of pores. researchgate.net
Characterizing Nanostructures: When 3-ethenylpyrrole is used to create nanomaterials, such as nanoparticles or nanofibers, SEM can be used to determine their size, shape, and distribution. mdpi.com
Assessing Composite Materials: For composites containing poly(3-ethenylpyrrole), SEM can be used to examine the dispersion of the polymer within the matrix and the interface between the different components.
The magnification capabilities of SEM can range from approximately 20X to 30,000X, with a spatial resolution of 50 to 100 nm, allowing for detailed examination of micro and nanostructures. carleton.edu
Electron Energy Loss Spectroscopy (EELS) for Electronic Band Structure Investigation
Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with a transmission electron microscope (TEM), that probes the electronic structure of materials. wikipedia.orgeels.info It analyzes the energy distribution of electrons that have passed through a thin sample and lost energy due to inelastic scattering. wikipedia.orgjeol.com These energy losses are characteristic of the elemental composition and bonding states within the material. jeol.com
For materials derived from 3-ethenylpyrrole, EELS can provide valuable information about:
Elemental Composition: The core-loss region of an EELS spectrum can identify the elements present in the material, such as carbon and nitrogen from the pyrrole ring. dectris.com
Electronic Band Structure: The low-loss region of the spectrum provides information about interband transitions and plasmon excitations, which are related to the valence and conduction band electronic properties. wikipedia.orgjeol.com This is particularly relevant for understanding the conductive properties of poly(3-ethenylpyrrole).
Bonding Information: Fine structures in the core-loss edges can reveal details about the chemical bonding and local atomic environment, such as the nature of the π-conjugation in the polymer backbone. jeol.com
EELS is capable of providing this information from very small volumes of material, making it an ideal technique for analyzing nanostructured materials. wikipedia.org
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.com This technique is crucial for determining the thermal stability and composition of materials. torontech.comresearchgate.net As the sample is heated, it may undergo decomposition, oxidation, or loss of volatiles, all of which result in a change in mass that is recorded by a precision balance. etamu.edu
In the characterization of poly(3-ethenylpyrrole) and related materials, TGA is used to:
Determine Thermal Stability: The TGA curve indicates the temperature at which the material begins to decompose, providing a measure of its thermal stability. Flat regions on the curve signify stability, while sloped drops indicate mass loss. torontech.com
Analyze Composition: TGA can be used to determine the content of different components in a composite material if they decompose at different temperatures. For example, it can quantify the amount of organic polymer and inorganic filler.
Study Degradation Mechanisms: By analyzing the gases evolved during the TGA experiment (e.g., by coupling the TGA to a mass spectrometer), it is possible to gain insight into the decomposition pathways of the polymer. researchgate.net
TGA experiments can be performed in different modes, such as dynamic (heating at a constant rate), isothermal (constant temperature), or quasistatic (stepwise heating), to probe different aspects of the material's thermal behavior. torontech.cometamu.edu
Table 3: TGA Data for a Hypothetical Poly(3-ethenylpyrrole) Sample
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 150 | 5% | Loss of adsorbed water and volatile solvents. |
| 150 - 300 | 10% | Decomposition of oligomeric species. |
| 300 - 500 | 60% | Main chain decomposition of the polymer. |
| > 500 | 25% | Residual char. |
Conclusion and Future Directions in 3 Ethenylpyrrole Research
Frontiers in Synthetic Methodologies and Reaction Innovation
The development of novel and efficient synthetic routes to 3-ethenylpyrrole and its derivatives remains a key area of research. While established methods exist, the focus is shifting towards more atom-economical and environmentally benign processes. A notable advancement is the development of a synthetic route starting from readily available 3-acetyl-1-tosylpyrroles, which utilizes inexpensive reagents and offers straightforward purification. researchgate.net
Innovation in reaction chemistry involving 3-ethenylpyrrole is expanding its utility as a versatile building block. Recent research has demonstrated its participation in various cycloaddition reactions. For instance, [3+3]-cycloaddition reactions with azomethine imines provide access to complex N-heterocycles. researchgate.net Furthermore, Diels-Alder reactions of 2-vinyl and 3-vinylpyrroles with dienophiles like maleimides have been explored for the construction of isoindolo- and pyrrolo-fused polycyclic indoles. nih.gov However, the reactivity of 2-vinylpyrroles substituted with electron-withdrawing groups remains a less explored area. nih.gov The development of catalytic C–H functionalization and intramolecular cyclization using azomethine imines as both directing groups and dipolar units is another emerging frontier. researchgate.net
Future efforts will likely concentrate on:
Catalytic C-H Vinylation: Direct C-H vinylation of the pyrrole (B145914) ring would represent a significant step forward in synthetic efficiency.
Asymmetric Synthesis: The development of enantioselective methods for the synthesis and transformation of chiral 3-ethenylpyrrole derivatives will be crucial for applications in medicinal chemistry.
Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields and purity for the synthesis of 3-ethenylpyrrole and its polymers.
Expanding the Scope of Advanced Material Applications
The vinyl group of 3-ethenylpyrrole makes it an excellent monomer for polymerization, leading to the formation of poly(3-vinylpyrrole)s. These polymers are a subset of the broader class of polypyrroles, which are well-regarded for their electrical conductivity and environmental stability. mdpi.com Unlike N-substituted polypyrroles, polymers derived from 3-substituted pyrroles often exhibit higher conductivity. researchgate.net
The applications of 3-ethenylpyrrole-based materials are diverse and expanding:
Conducting Polymers: Poly(3-vinylpyrrole) and its copolymers are being investigated for applications in microelectronics, electrode materials, sensors, and optoelectronics. researchgate.net The introduction of substituents at the 3-position can be used to tailor the properties of the resulting polymers for specific applications. researchgate.net
Anti-Corrosion Coatings: Composites of poly(N-vinylpyrrole) with materials like carbon black have been shown to form effective anti-corrosion coatings. mdpi.com The polymer acts as a physical barrier to corrosive agents and can provide anodic protection. mdpi.com
Non-Linear Optical (NLO) Materials: Certain derivatives of vinylpyrrole have shown potential as NLO materials, which could be utilized in optical devices. nih.gov
Biomaterials: The pyrrole moiety is a key component of many biologically important molecules, such as hemoglobin and chlorophyll. tandfonline.com This has spurred interest in using vinylpyrroles to create biocompatible and bioactive materials for applications like drug delivery and biosensors.
Future research in this area will likely focus on the synthesis of well-defined polymer architectures, such as block copolymers and star polymers, to create materials with highly controlled morphologies and properties. Furthermore, the development of composites and nanocomposites incorporating poly(3-vinylpyrrole) will continue to be a promising avenue for creating multifunctional materials.
Synergistic Role of Computational Chemistry in Predictive Design
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of 3-ethenylpyrrole and its derivatives. evonik.comkallipos.gr Density Functional Theory (DFT) and other quantum chemical methods are routinely used to:
Analyze Chemical Reactivity: Computational studies can elucidate the chemical reactivity of vinylpyrroles by calculating parameters like HOMO-LUMO energy gaps. tandfonline.comasianpubs.org This information is crucial for predicting the outcomes of chemical reactions.
Predict Molecular Properties: A wide range of molecular properties, including electronic and optical properties, can be calculated with high accuracy. mit.edu For example, the first hyperpolarizability of vinylpyrrole derivatives has been calculated to assess their NLO potential. nih.govtandfonline.com
Elucidate Reaction Mechanisms: Computational modeling helps in understanding the mechanisms of complex reactions, such as cycloadditions, by mapping out the potential energy surfaces and identifying transition states. aphrc.orgdntb.gov.ua
Design Novel Molecules: By predicting the properties of hypothetical molecules, computational chemistry can guide the synthesis of new 3-ethenylpyrrole derivatives with desired functionalities. nih.govmdpi.comfrontiersin.org This is particularly valuable in the design of new materials and potential drug candidates. nih.govnih.gov
The synergy between computational prediction and experimental validation is accelerating the pace of discovery in 3-ethenylpyrrole chemistry. Future advancements in computational methods, including the use of machine learning and artificial intelligence, are expected to further enhance the predictive power of these tools, enabling the in silico design of novel materials with tailored properties. mit.edu
Identification of Remaining Challenges and Emerging Opportunities in 3-Ethenylpyrrole Chemistry
Despite significant progress, several challenges and opportunities remain in the field of 3-ethenylpyrrole chemistry:
Challenges:
Scalable and Cost-Effective Synthesis: While new synthetic methods are being developed, the large-scale and cost-effective production of 3-ethenylpyrrole remains a hurdle for its widespread industrial application.
Polymer Processability: Like many conducting polymers, poly(3-vinylpyrrole) can suffer from poor solubility and processability, which limits its application in certain areas. iupac.org
Long-Term Stability: The long-term stability of the conductivity and other properties of poly(3-vinylpyrrole) under various environmental conditions needs further investigation.
Emerging Opportunities:
Energy Storage and Conversion: The conductive nature of poly(3-vinylpyrrole) makes it a promising candidate for applications in batteries, supercapacitors, and solar cells. chemistryjournal.net
Flexible Electronics: The potential for creating flexible and lightweight conductive materials opens up possibilities for applications in wearable electronics and flexible displays.
Biomedical Applications: The biocompatibility of pyrrole-based materials presents significant opportunities for the development of advanced biomedical devices, sensors, and drug delivery systems. researchgate.net
Catalysis: The pyrrole ring can act as a ligand for metal catalysts, and functionalized poly(3-vinylpyrrole)s could be developed as recyclable catalyst supports.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
